molecular formula C15H20N4OS B5488570 N-1,3-benzothiazol-2-yl-2-(4-ethylpiperazin-1-yl)acetamide

N-1,3-benzothiazol-2-yl-2-(4-ethylpiperazin-1-yl)acetamide

Cat. No. B5488570
M. Wt: 304.4 g/mol
InChI Key: XRGUYHWLIURLPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-1,3-benzothiazol-2-yl derivatives involves several chemical reactions, including condensation and acetylation processes. For instance, a study presented the synthesis of related derivatives by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, utilizing UV spectroscopic studies to determine their acidity constants (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of related benzothiazole derivatives has been confirmed through various spectroscopic methods, including 1H NMR, FTIR, and mass spectrometry. For example, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were characterized by IR, 1H NMR, and X-ray diffraction, confirming their structural integrity (Yu et al., 2014).

Chemical Reactions and Properties

N-1,3-benzothiazol-2-yl derivatives exhibit various chemical reactions, including protonation at specific nitrogen atoms in their structure. The protonation of these compounds typically occurs on the nitrogen atom at the imidazole ring and the benzothiazole ring, affecting their chemical properties and reactivity (Duran & Canbaz, 2013).

Physical Properties Analysis

The crystalline structure of N-(1,3-benzothiazol-2-yl)acetamide was explored, revealing the compound's crystallization with two molecules in the asymmetric unit and detailed hydrogen bonding interactions, which contribute to the compound's stability and physical properties (Nayak et al., 2013).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, including N-1,3-benzothiazol-2-yl compounds, are significantly influenced by their molecular structure. The presence of benzothiazole and acetamide groups contributes to their chemical reactivity, as seen in their synthesis processes and reactions. The acidity constants determined through UV spectroscopic studies provide insights into their chemical behavior (Duran & Canbaz, 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzothiazole derivatives have been studied for their anti-tubercular activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound and its derivatives, as well as optimization of its synthesis .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-2-18-7-9-19(10-8-18)11-14(20)17-15-16-12-5-3-4-6-13(12)21-15/h3-6H,2,7-11H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGUYHWLIURLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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